molecular formula C16H10Cl2FN3 B6347598 4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine CAS No. 1354926-76-3

4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine

Cat. No. B6347598
CAS RN: 1354926-76-3
M. Wt: 334.2 g/mol
InChI Key: XHWJDRGDLLJYBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine (DCFPFPA) is a synthetic compound that has been studied for its potential applications in scientific research. It belongs to the class of compounds known as pyrimidines, which are nitrogen-containing heterocyclic compounds that have a wide range of applications in the medical and pharmaceutical fields. DCFPFPA has been studied for its ability to act as a ligand for several proteins, as well as its potential to modulate the activity of certain enzymes.

Mechanism of Action

4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine has been shown to interact with several proteins, including the human estrogen receptor (ER) and the human androgen receptor (AR). It has been reported to act as an antagonist for both receptors, meaning that it binds to the receptors but does not activate them. Additionally, 4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine has been studied for its ability to modulate the activity of certain enzymes, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). The exact mechanism by which 4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine modulates the activity of these enzymes is not yet fully understood, but it is thought to involve the binding of the compound to specific sites on the enzyme, which then alters the enzyme’s activity.
Biochemical and Physiological Effects
4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine has been studied for its potential to act as a ligand for several proteins, including the human estrogen receptor (ER) and the human androgen receptor (AR). It has been reported to act as an antagonist for both receptors, meaning that it binds to the receptors but does not activate them. Additionally, 4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine has been studied for its ability to modulate the activity of certain enzymes, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). The exact biochemical and physiological effects of 4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine are not yet fully understood, but it is thought to have potential therapeutic applications due to its ability to modulate the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine is a synthetic compound that has been studied for its potential applications in scientific research. It has the advantage of being relatively easy to synthesize and can be used in a variety of lab experiments. Additionally, its ability to act as a ligand for several proteins and modulate the activity of certain enzymes makes it a useful tool for studying the biochemical and physiological effects of these proteins and enzymes. However, the exact mechanism by which 4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine modulates the activity of these proteins and enzymes is not yet fully understood, and further research is needed to better understand its potential therapeutic applications.

Future Directions

The potential therapeutic applications of 4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine are still being explored, and there are several potential future directions for research. One potential direction is to further investigate its ability to act as a ligand for several proteins, including the human estrogen receptor (ER) and the human androgen receptor (AR). Additionally, further research could be done to better understand the exact mechanism by which 4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine modulates the activity of certain enzymes, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). Another potential direction is to investigate the potential therapeutic applications of 4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine, such as its potential to treat certain diseases or conditions. Finally, further research could be done to investigate the potential side effects of 4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine and to develop safer and more effective methods of using the compound in lab experiments.

Synthesis Methods

4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine can be synthesized via a multi-step reaction sequence. The first step involves the reaction of 3,4-dichlorobenzaldehyde with 2-fluorobenzaldehyde in the presence of a base, such as sodium hydroxide or sodium carbonate, to form 4-(3,4-dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-one. This intermediate can then be reacted with an amine, such as aniline or piperidine, to form the desired compound 4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine has been studied for its potential to act as a ligand for several proteins, including the human estrogen receptor (ER) and the human androgen receptor (AR). It has been reported to act as an antagonist for both receptors, meaning that it binds to the receptors but does not activate them. Additionally, 4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine has been studied for its ability to modulate the activity of certain enzymes, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).

properties

IUPAC Name

4-(3,4-dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2FN3/c17-11-6-5-9(7-12(11)18)14-8-15(22-16(20)21-14)10-3-1-2-4-13(10)19/h1-8H,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWJDRGDLLJYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC(=C(C=C3)Cl)Cl)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine

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